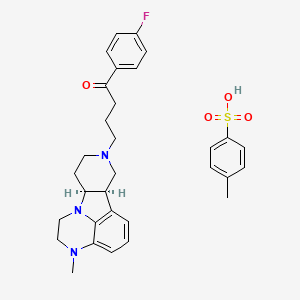

LY-338979

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

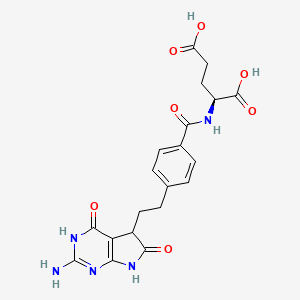

Pemetrexed 6-oxo diacid impurity, also known as Pemetrexed Keto impurity, is a metabolite of Pemetrexed . Pemetrexed is a chemotherapy drug used to treat certain types of cancer . This impurity can be used as a working standard or secondary reference standard .

Molecular Structure Analysis

The molecular structure of Pemetrexed 6-oxo diacid impurity has been studied using various analytical methods. These include thermal analysis, spectroscopic methods, and powder X-ray diffraction .Physical and Chemical Properties Analysis

The physical and chemical properties of Pemetrexed 6-oxo diacid impurity have been analyzed using thermal analysis and powder X-ray diffraction .Aplicaciones Científicas De Investigación

Investigación en Proteómica

LY-338979 se utiliza en la investigación de proteómica {svg_1}. La proteómica es el estudio a gran escala de las proteínas, en particular sus estructuras y funciones. Este compuesto podría utilizarse para estudiar la expresión, las interacciones y las modificaciones de las proteínas que pueden proporcionar información valiosa sobre los procesos celulares y las enfermedades {svg_2}.

Investigación en Neurología

This compound Dimetil Éster se utiliza en la investigación de neurología {svg_3}. Podría utilizarse para estudiar la neurotransmisión, el proceso por el cual las moléculas de señalización son liberadas por una neurona para estimular las neuronas vecinas {svg_4}.

Investigación sobre la Proteína Quinasa P21

This compound está asociado con la investigación de la Proteína Quinasa P21 {svg_5}. Las proteínas quinasas P21 desempeñan funciones cruciales en los procesos celulares como la progresión del ciclo celular y la diferenciación. El estudio de este compuesto podría ayudar a comprender la función de estas quinasas {svg_6}.

Investigación sobre Fármacos Anticancerígenos

Pemetrexed Disódico, un fármaco anticancerígeno, tiene impurezas asociadas con el proceso de síntesis, y this compound es una de ellas {svg_7}. El estudio de estas impurezas es esencial para el control de calidad durante la producción de la sal de Pemetrexed Disódico {svg_8}.

Tratamiento de Diversos Tipos de Cáncer

Un producto farmacéutico que contiene Pemetrexed Disódico como ingrediente activo se utiliza para el tratamiento de diversos tipos de cáncer, como el mesotelioma pleural maligno (MPM), el cáncer de pulmón de células no pequeñas (NSCLC) avanzado o metastásico, el cáncer de mama, el cáncer de vejiga, el carcinoma colorrectal y el cáncer de cuello uterino {svg_9}. El estudio de this compound podría proporcionar información sobre el mecanismo de acción de este fármaco {svg_10}.

Desarrollo de Nuevas Formas Polimórficas

Se han desarrollado nuevas formas polimórficas de Pemetrexed Diácido, y se describe su uso para la preparación de formas amorfas y hemi-penta hidratadas farmacéuticamente puras de Pemetrexed Disódico {svg_11}. El estudio de estas nuevas formas podría conducir al desarrollo de fármacos más efectivos y seguros {svg_12}.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

LY-338979 plays a significant role in biochemical reactions as a metabolite of Pemetrexed. It interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound is involved in the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. This interaction disrupts the production of thymidine, a nucleotide necessary for DNA replication and repair. Additionally, this compound interacts with folate-dependent enzymes, affecting the folate pathway and cellular metabolism .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound inhibits the proliferation of cancer cells by disrupting DNA synthesis and repair mechanisms. Furthermore, this compound induces apoptosis in certain cell types, contributing to its potential as an anticancer agent. The impact on cell signaling pathways includes the modulation of folate metabolism and the inhibition of key enzymes involved in nucleotide synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to thymidylate synthase, inhibiting its activity and preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This inhibition leads to a depletion of thymidine, impairing DNA synthesis and repair. Additionally, this compound affects gene expression by modulating the activity of folate-dependent enzymes, which play a crucial role in nucleotide biosynthesis and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over extended periods. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of DNA synthesis and cell proliferation, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, this compound can cause adverse effects, including toxicity and damage to normal tissues. Threshold effects have been observed, where a certain dosage level is required to achieve significant anticancer activity without causing severe toxicity. These findings underscore the importance of optimizing dosage regimens for therapeutic use .

Metabolic Pathways

This compound is involved in metabolic pathways related to folate metabolism and nucleotide biosynthesis. It interacts with enzymes such as thymidylate synthase and other folate-dependent enzymes, affecting the production of nucleotides and cellular metabolism. The compound’s impact on metabolic flux and metabolite levels is significant, as it disrupts the balance of nucleotide synthesis and folate metabolism, leading to impaired DNA synthesis and cell proliferation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its bioavailability and therapeutic efficacy. Studies have shown that this compound can accumulate in tumor tissues, enhancing its anticancer activity. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the nucleus, where it interacts with DNA synthesis machinery and exerts its inhibitory effects on thymidylate synthase. The subcellular localization of this compound is essential for understanding its mechanism of action and optimizing its therapeutic applications .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Pemetrexed 6-oxo diacid impurity involves the oxidation of Pemetrexed diacid impurity.", "Starting Materials": [ "Pemetrexed diacid impurity", "Oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite)" ], "Reaction": [ "Add the Pemetrexed diacid impurity to a reaction vessel", "Add the oxidizing agent slowly to the reaction vessel while stirring", "Maintain the reaction mixture at a suitable temperature and pH for the oxidation reaction to occur", "Monitor the reaction progress using suitable analytical techniques such as HPLC or NMR", "Once the reaction is complete, isolate the Pemetrexed 6-oxo diacid impurity by suitable purification techniques such as crystallization or chromatography" ] } | |

Número CAS |

193281-00-4 |

Fórmula molecular |

C20H21N5O7 |

Peso molecular |

443.4 g/mol |

Nombre IUPAC |

(2R)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H21N5O7/c21-20-24-15-14(18(30)25-20)11(17(29)23-15)6-3-9-1-4-10(5-2-9)16(28)22-12(19(31)32)7-8-13(26)27/h1-2,4-5,11-12H,3,6-8H2,(H,22,28)(H,26,27)(H,31,32)(H4,21,23,24,25,29,30)/t11?,12-/m1/s1 |

Clave InChI |

YVRHJHKPTURIID-PIJUOVFKSA-N |

SMILES isomérico |

C1=CC(=CC=C1CCC2C3=C(NC2=O)N=C(NC3=O)N)C(=O)N[C@H](CCC(=O)O)C(=O)O |

SMILES |

C1=CC(=CC=C1CCC2C3=C(NC2=O)N=C(NC3=O)N)C(=O)NC(CCC(=O)O)C(=O)O |

SMILES canónico |

C1=CC(=CC=C1CCC2C3=C(NC2=O)N=C(NC3=O)N)C(=O)NC(CCC(=O)O)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

LY-338979; LY 338979; LY338979; Pemetrexed 6-oxo diacid impurity; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone](/img/structure/B608663.png)

![2-[4-(2-bromobenzoyl)phenoxy]-N-pyridin-3-ylacetamide](/img/structure/B608682.png)